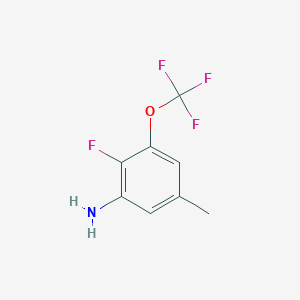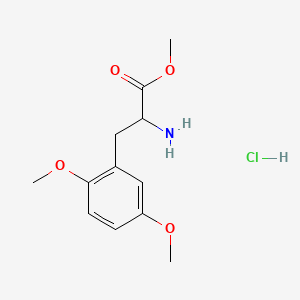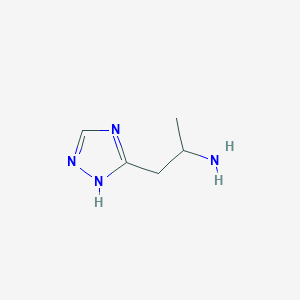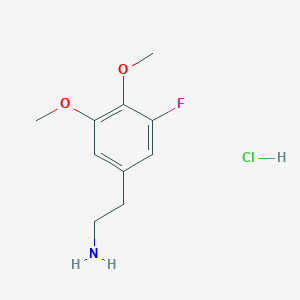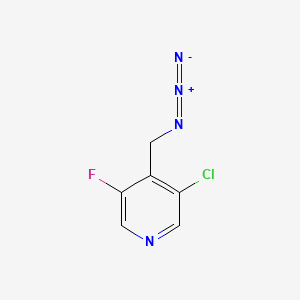
4-(Azidomethyl)-3-chloro-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-3-chloro-5-fluoropyridine is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azidomethyl group (-CH2N3) attached to the fourth position of the pyridine ring, along with chlorine and fluorine atoms at the third and fifth positions, respectively. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-chloro-5-fluoropyridine typically involves the introduction of the azido group into a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-(Chloromethyl)-3-chloro-5-fluoropyridine, is reacted with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential hazards associated with azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-(Aminomethyl)-3-chloro-5-fluoropyridine.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-3-chloro-5-fluoropyridine is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, providing a versatile functional group for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azidomethyl)-3-chloropyridine: Lacks the fluorine atom at the fifth position.
4-(Azidomethyl)-5-fluoropyridine: Lacks the chlorine atom at the third position.
4-(Azidomethyl)-3,5-dichloropyridine: Contains an additional chlorine atom at the fifth position instead of fluorine.
Uniqueness
4-(Azidomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other azido-substituted pyridines.
Eigenschaften
Molekularformel |
C6H4ClFN4 |
|---|---|
Molekulargewicht |
186.57 g/mol |
IUPAC-Name |
4-(azidomethyl)-3-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4ClFN4/c7-5-2-10-3-6(8)4(5)1-11-12-9/h2-3H,1H2 |
InChI-Schlüssel |
QGDIKCTZLUERRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)CN=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


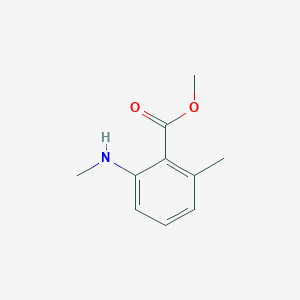
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

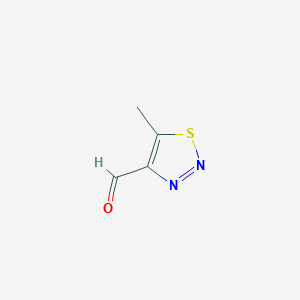
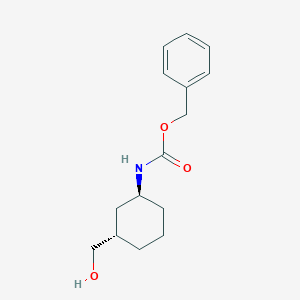
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
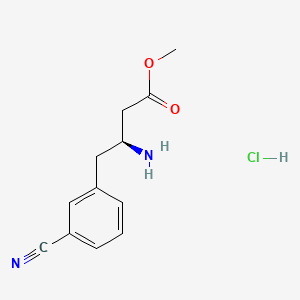
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
